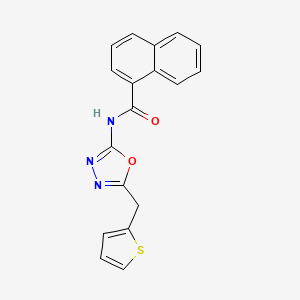

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and a 1-naphthamide moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-17(15-9-3-6-12-5-1-2-8-14(12)15)19-18-21-20-16(23-18)11-13-7-4-10-24-13/h1-10H,11H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDGAQPYLPNTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water. This solubility profile may influence the compound’s bioavailability.

Biological Activity

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound consists of a naphthamide backbone linked to a thiophene-derived oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 302.36 g/mol. The presence of the thiophene ring and oxadiazole structure suggests diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiophene rings exhibit significant anticancer properties. For instance, a series of derivatives similar to this compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results demonstrated that these compounds significantly inhibited cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | HeLa | 0.95 |

| Sorafenib | HeLa | 7.91 |

The above table highlights the potency of certain derivatives compared to Sorafenib, a well-known anticancer drug .

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been well-documented. In vitro studies have shown that compounds similar to this compound exhibit activity against various bacterial strains and fungi. For example, one study reported that certain thiophene-based compounds had minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.5 µg/mL against Candida albicans and other pathogenic fungi .

Anti-inflammatory Properties

Thiophene derivatives have also been studied for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by blocking cell cycle progression at the sub-G1 phase.

- Target Interaction : The compound may interact with specific proteins involved in cell signaling pathways related to proliferation and apoptosis.

- Reactive Oxygen Species (ROS) : Increased ROS production has been observed in treated cells, contributing to cytotoxic effects.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. These studies utilized high-throughput screening methods to identify promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of 1,3,4-Oxadiazoles

Table 1: Key Structural Analogues and Their Features

Key Structural Differences :

Comparison with Target Compound :

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s IR spectrum would show peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and aromatic C=C (1590–1600 cm⁻¹), similar to LMM5 and triazole-oxadiazole hybrids . Thiophene-specific C–S stretching (~700 cm⁻¹) may distinguish it from furan analogs.

- NMR : The 1-naphthamide moiety would exhibit complex aromatic multiplet signals (δ 7.2–8.5 ppm), while the thiophen-2-ylmethyl group would show distinct protons near δ 2.5–3.5 ppm (CH2) and δ 6.5–7.5 ppm (thiophene-H) .

Physicochemical Properties :

- Solubility : The naphthamide group may reduce aqueous solubility compared to benzamide derivatives (LMM5/LMM11), necessitating DMSO/Pluronic F-127 for biological testing .

- pKa : Predicted pKa ~11 (similar to oxadiazole-thioacetamide derivatives) due to deprotonation of the oxadiazole nitrogen .

Table 3: Activity Comparison of Oxadiazole Derivatives

Inferences for Target Compound :

- The thiophene and naphthamide groups may enhance antifungal activity compared to LMM5/LMM11 due to increased membrane penetration and target binding .

- Thiadiazole analogs () exhibit insecticidal activity, but the target compound’s oxadiazole core likely shifts its selectivity toward microbial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.